

A Technical Guide to the Spectroscopic Profile of 3-Hydroxy-4-iodobenzonitrile

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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzonitrile

Cat. No.: B2736896

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Hydroxy-4-iodobenzonitrile**, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the molecule's spectral characteristics. While a complete set of experimentally-derived spectra for this specific compound is not readily available in public databases, this guide leverages established principles of spectroscopy and data from analogous compounds to present a robust, predictive analysis.

Introduction

3-Hydroxy-4-iodobenzonitrile (C₇H₄INO, Molecular Weight: 245.02 g/mol) is a substituted aromatic nitrile.^{[1][2]} Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Assignments

To facilitate the discussion of the spectroscopic data, the atoms in **3-Hydroxy-4-iodobenzonitrile** are numbered as follows:

Caption: Numbering scheme for the atoms in **3-Hydroxy-4-iodobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **3-Hydroxy-4-iodobenzonitrile** are discussed below. The predictions are based on the known effects of the hydroxyl, iodo, and nitrile substituents on the chemical shifts of aromatic protons and carbons.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the hydroxyl proton. The electron-withdrawing nature of the nitrile and iodine groups, and the electron-donating nature of the hydroxyl group, will influence the chemical shifts of the aromatic protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.5 - 7.7	d	~2
H-5	7.0 - 7.2	dd	~8, 2
H-6	7.8 - 8.0	d	~8
OH	5.0 - 6.0	br s	-

Causality behind Predictions:

- H-6: This proton is ortho to the electron-withdrawing nitrile group, which will deshield it significantly, pushing its chemical shift downfield.
- H-2: This proton is ortho to the electron-donating hydroxyl group and meta to the nitrile group, leading to a relatively upfield chemical shift compared to H-6.
- H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitrile groups. Its chemical shift will be influenced by all three substituents.

- OH: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	110 - 115
C-2	135 - 140
C-3	155 - 160
C-4	90 - 95
C-5	115 - 120
C-6	130 - 135
CN	118 - 122

Causality behind Predictions:

- C-4: The carbon attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.
- C-3: The carbon bearing the hydroxyl group (C-3) will be deshielded and appear at a downfield chemical shift.
- C-1: The carbon attached to the nitrile group (C-1) will have its chemical shift influenced by the electron-withdrawing nature of the nitrile.
- CN: The nitrile carbon itself has a characteristic chemical shift in the 118-122 ppm range.^[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for **3-Hydroxy-4-iodobenzonitrile** are summarized below.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (stretch, H-bonded)	3200 - 3600	Strong, Broad
C-H (aromatic stretch)	3000 - 3100	Medium
C≡N (nitrile stretch)	2220 - 2240	Strong, Sharp
C=C (aromatic stretch)	1450 - 1600	Medium to Strong
C-O (stretch)	1200 - 1300	Strong
C-I (stretch)	500 - 600	Medium

Causality behind Predictions:

- O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is a characteristic feature of the hydroxyl group and is due to hydrogen bonding.^[4]
- C≡N Stretch: The strong and sharp absorption in the 2220-2240 cm⁻¹ region is indicative of the nitrile functional group.
- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Hydroxy-4-iodobenzonitrile**, the molecular ion peak ([M]⁺) is expected at m/z 245.

Predicted Fragmentation Pattern

m/z	Predicted Fragment Ion
245	$[M]^+$ (Molecular Ion)
218	$[M - \text{HCN}]^+$
118	$[M - \text{I}]^+$
91	$[\text{C}_6\text{H}_5\text{N}]^+$
64	$[\text{C}_5\text{H}_4]^+$

Causality behind Predictions:

- $[M]^+$ (m/z 245): The molecular ion peak corresponds to the intact molecule with one electron removed.
- $[M - \text{HCN}]^+$ (m/z 218): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for benzonitriles.
- $[M - \text{I}]^+$ (m/z 118): Cleavage of the C-I bond can lead to the loss of an iodine radical.
- Phenolic Fragmentation: Phenols can also undergo characteristic fragmentation, including the loss of CO and HCO radicals, which may be observed.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxy-4-iodobenzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.[\[3\]](#)
- ^1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

- ^{13}C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy

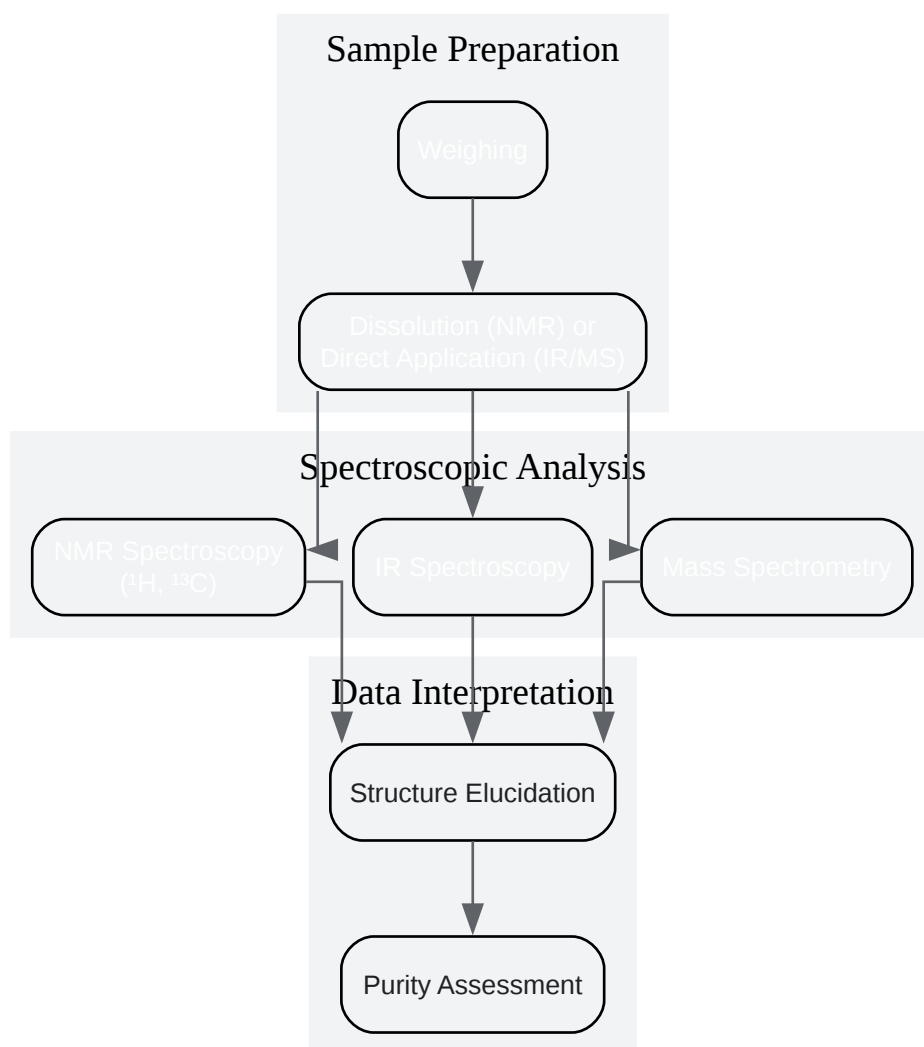
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow

The general workflow for the spectroscopic analysis of **3-Hydroxy-4-iodobenzonitrile** is as follows:



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Caption: General workflow for the spectroscopic analysis of **3-Hydroxy-4-iodobenzonitrile**.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic data for **3-Hydroxy-4-iodobenzonitrile**. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this important chemical compound in their experimental work. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data.

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